molecular formula C9H4ClF3O B1326550 5-Chloro-2-(trifluoromethyl)benzofuran CAS No. 1067238-68-9

5-Chloro-2-(trifluoromethyl)benzofuran

Cat. No.: B1326550
CAS No.: 1067238-68-9
M. Wt: 220.57 g/mol
InChI Key: KEDGIJUWFIFHQA-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethyl)benzofuran: is a chemical compound with the molecular formula C9H4ClF3O and a molecular weight of 220.58 g/mol . . The presence of both chlorine and trifluoromethyl groups in its structure makes it a compound of interest for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of 5-Chloro-2-(trifluoromethyl)benzofuran may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-(trifluoromethyl)benzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The benzofuran ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions such as the Suzuki–Miyaura coupling.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted benzofuran derivatives, while coupling reactions can produce complex polycyclic structures .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity , allowing it to easily penetrate cell membranes and interact with intracellular targets. The chlorine atom can participate in hydrogen bonding and electrostatic interactions , further influencing its biological activity .

Comparison with Similar Compounds

  • 5-Bromo-2-(trifluoromethyl)benzofuran
  • 5-Iodo-2-(trifluoromethyl)benzofuran
  • 5-Chloro-2-(difluoromethyl)benzofuran

Uniqueness: 5-Chloro-2-(trifluoromethyl)benzofuran is unique due to the specific combination of the chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .

Properties

IUPAC Name

5-chloro-2-(trifluoromethyl)-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3O/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDGIJUWFIFHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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